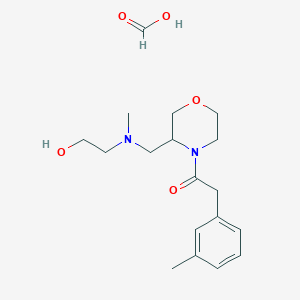

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpholines and their derivatives, including compounds similar to the one , are widely used in medicinal and organic chemistry due to their versatility as catalysts, auxiliaries, biologically active substances, and building blocks for the preparation of various compounds (Palchikov, 2013).

Synthesis Analysis

The synthesis of morpholine derivatives can start from vicinal amino alcohols, oxiranes, and aziridines. These compounds have been explored for their pharmacological profiles, indicating a broad spectrum of activities that have been capitalized on in drug development (Asif & Imran, 2019).

Molecular Structure Analysis

The molecular structure of morpholine derivatives plays a crucial role in their chemical reactivity and biological activity. These compounds can undergo various chemical transformations, rarely accompanied by the ring-opening, which distinguishes them from other heterocyclic compounds (Sosnovskikh, 2018).

Chemical Reactions and Properties

Morpholine derivatives exhibit a range of chemical reactions, including reactions with Cl, OD, and O3. These reactions are significant for understanding the atmospheric impact and trends in the reactivity of such compounds (Ausmeel et al., 2017).

Physical Properties Analysis

The physical properties of compounds like 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including as intermediates in organic synthesis and in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are essential for determining the practical applications of these compounds. Studies on related compounds, such as formate esters, provide insights into the synthesis methods, including direct esterification and carbonylation processes, which could be relevant for synthesizing the compound (Feng, 2000).

科学的研究の応用

Structural and Spectral Studies

Research on mononuclear manganese(II) and zinc(II) complexes provides insights into the structural and spectral characteristics of compounds with similar structural motifs to the chemical . These studies involve complexation reactions, spectral data analysis, and density functional theory (DFT) calculations to understand the coordination geometry and electronic transitions (Lan‐Qin Chai et al., 2017).

Synthetic Methodologies

An efficient microwave-assisted synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, demonstrating an alternative approach for synthesizing compounds with a similar backbone. The process emphasizes regioselective substitution reactions and provides insights into the synthesis of mono- and disubstituted Mannich bases, characterized by spectral methods and crystallography (Ghadah Aljohani et al., 2019).

Polymerization Initiatives

Studies on morpholine-stabilized cationic aluminum complexes reveal their reactivity in the ring-opening polymerization of ε-caprolactone. This research illustrates the application of similar compounds in polymer science, where the coordination of morpholine to a p-block element like aluminum is examined, highlighting their potential as catalysts in producing polycaprolactone with narrow dispersity (Hart Plommer et al., 2019).

Antimicrobial Studies

Investigations into mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands offer a perspective on the antimicrobial activity of compounds related to the chemical of interest. These studies involve synthesis, characterization, and evaluation of antimicrobial properties, contributing to understanding the potential biological applications of similar compounds (Lan‐Qin Chai et al., 2017).

Environmental and Safety Aspects

Research on the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, including morpholinium salts with various anions, provides valuable data on the environmental and safety profiles of related compounds. This includes assessments of cytotoxicity, oral toxicity, biodegradability, and potential as biomass solvents, which are critical for the application of similar chemicals in green chemistry (J. Pernak et al., 2011).

特性

IUPAC Name |

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.CH2O2/c1-14-4-3-5-15(10-14)11-17(21)19-7-9-22-13-16(19)12-18(2)6-8-20;2-1-3/h3-5,10,16,20H,6-9,11-13H2,1-2H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKKOPIDLHXXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCOCC2CN(C)CCO.C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)